![molecular formula C6H6BrNO2 B102861 Methyl 5-bromo-1H-pyrrole-3-carboxylate CAS No. 16420-39-6](/img/structure/B102861.png)
Methyl 5-bromo-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrrole-3-carboxylate, also known as 5-bromo-1H-pyrrole-3-carboxylic acid methyl ester, is an organic compound belonging to the pyrrole family. It is a colorless solid that is soluble in water and polar organic solvents. It is used in a variety of applications in the scientific research field, including synthesis, biochemistry, and physiology.
Scientific Research Applications
Organic Chemical Synthesis Intermediate
“Methyl 5-bromo-1H-pyrrole-3-carboxylate” is used as an organic chemical synthesis intermediate . This means it can be used in the production of a variety of other chemicals in the field of organic chemistry.
Anti-Cancer Activity
In a study, pyrroles were synthesized using 3-formylchromones as decarboxylative coupling partners . The synthesized products were evaluated against five different cancer cell lines and one of the compounds selectively inhibited the proliferation of HCT116 cells . This suggests that “Methyl 5-bromo-1H-pyrrole-3-carboxylate” could potentially be used in the development of anti-cancer drugs.
Tubulin Polymerization Inhibitor
Pyrrole derivatives have been demonstrated to have a broad range of biological properties, including being a tubulin polymerization inhibitor . This means that they can prevent the formation of microtubules, which are essential for cell division. This property could be useful in the development of drugs for diseases that involve rapid cell division, such as cancer.
Cdc7 Kinase Inhibitor
Pyrrole derivatives have also been shown to inhibit Cdc7 kinase . Cdc7 is a protein kinase that is required for the initiation of DNA replication. Inhibiting this enzyme could potentially stop the replication of cancer cells.
RTK Inhibitor
Pyrrole derivatives have been used as RTK inhibitors . RTKs, or receptor tyrosine kinases, are high-affinity cell surface receptors for many polypeptide growth factors, cytokines, and hormones. Overexpression of certain RTKs can lead to cancer, so inhibitors can be used as anti-cancer drugs.
Potassium-Competitive Acid Blocker
Pyrrole derivatives have been used as potassium-competitive acid blockers . These are a type of drug used to treat conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).
Natural Antibiotic
Pyrrole derivatives have been found in natural antibiotics . This suggests that “Methyl 5-bromo-1H-pyrrole-3-carboxylate” could potentially be used in the development of new antibiotics.
Dual PPARα/γ Agonist
Pyrrole derivatives have been used as dual PPARα/γ agonists . PPARs, or peroxisome proliferator-activated receptors, are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. Agonists for these receptors have potential applications in treating diseases like diabetes and hyperlipidemia.
properties
IUPAC Name |
methyl 5-bromo-1H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6(9)4-2-5(7)8-3-4/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBMRYPQVXPYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632087 | |
Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
CAS RN |
16420-39-6 | |
Record name | Methyl 5-bromo-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00632087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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